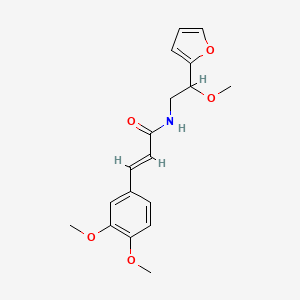![molecular formula C11H17ClFN B2716259 N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride CAS No. 2377031-15-5](/img/structure/B2716259.png)
N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2377031-15-5 . It has a molecular weight of 217.71 . The IUPAC name for this compound is N-(4-fluorophenethyl)propan-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FN.ClH/c1-9(2)13-8-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H . This indicates that the compound contains a fluorophenethyl group attached to a propan-2-amine, along with a hydrochloride .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 217.71 .Scientific Research Applications
Molecular Interaction Studies
In the study of noncovalent interactions within adamantane-1,3,4-thiadiazole derivatives, including N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride, quantum theory of atoms-in-molecules (QTAIM) and PIXEL methods were utilized to characterize intra- and intermolecular forces. This research offers insights into the stabilization mechanisms of crystal structures through various noncovalent interactions, highlighting the compound's utility in understanding molecular assembly and interaction energies (El-Emam et al., 2020).
Crystallographic Characterization
Another avenue of research involves the crystallographic and spectroscopic characterization of cathinone derivatives, including those structurally related to this compound. These studies are crucial for the identification and purity assessment of compounds, with applications in forensic toxicology and pharmaceutical research (Kuś et al., 2016).
Synthesis of Novel Compounds
Research also encompasses the synthesis of novel compounds through the manipulation of this compound derivatives. These endeavors aim to explore the cytotoxic effects of synthesized compounds, potentially contributing to the development of new therapeutic agents. For instance, the study by Flefel et al. (2015) demonstrated the synthesis of various derivatives and evaluated their cytotoxic activity against tumor cell lines, revealing compounds with inhibitory effects superior to the reference drug doxorubicin, thus highlighting their potential in cancer therapy (Flefel et al., 2015).
Conformational Analyses
Conformational analyses of derivatives, as exemplified by Nitek et al. (2020), shed light on the structural dynamics and stability of such compounds under different environmental conditions. These studies not only enhance our understanding of the physicochemical properties of these molecules but also their potential interactions with biological targets, informing the design of more effective drugs (Nitek et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-9(2)13-8-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGOKIXCCOLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2716184.png)



![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)